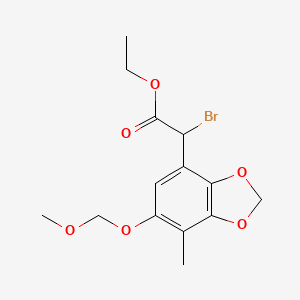

1,3-Benzodioxole-4-acetic acid, alpha-bromo-6-(methoxymethoxy)-7-methyl-, ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Benzodioxole-4-acetic acid, alpha-bromo-6-(methoxymethoxy)-7-methyl-, ethyl ester is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a bromo substituent, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-4-acetic acid, alpha-bromo-6-(methoxymethoxy)-7-methyl-, ethyl ester typically involves multiple steps:

Formation of the Benzodioxole Ring: The initial step involves the formation of the benzodioxole ring through a cyclization reaction of catechol with formaldehyde.

Introduction of the Acetic Acid Group: The acetic acid group is introduced via a Friedel-Crafts acylation reaction using acetyl chloride and an aluminum chloride catalyst.

Bromination: The alpha position of the acetic acid group is brominated using bromine in the presence of a suitable solvent such as carbon tetrachloride.

Methoxymethoxy Protection: The hydroxyl groups are protected by converting them into methoxymethoxy groups using methoxymethyl chloride and a base such as sodium hydride.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-4-acetic acid, alpha-bromo-6-(methoxymethoxy)-7-methyl-, ethyl ester undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.

Substitution: The bromo group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or sodium alkoxide.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: De-brominated products, alcohols.

Substitution: Amines, thiols, ethers.

Scientific Research Applications

1,3-Benzodioxole-4-acetic acid, alpha-bromo-6-(methoxymethoxy)-7-methyl-, ethyl ester has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-4-acetic acid, alpha-bromo-6-(methoxymethoxy)-7-methyl-, ethyl ester depends on its specific application:

Pharmacological Effects: The compound may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.

Chemical Reactions: In organic synthesis, the compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which affect its behavior in various reactions.

Comparison with Similar Compounds

Similar Compounds

1,3-Benzodioxole-4-acetic acid, alpha-bromo-6-(methoxymethoxy)-7-methyl-: This compound lacks the ethyl ester group.

1,3-Benzodioxole-4-acetic acid, alpha-bromo-6-(methoxymethoxy)-7-methyl-, methyl ester: This compound has a methyl ester group instead of an ethyl ester group.

Biological Activity

1,3-Benzodioxole-4-acetic acid, alpha-bromo-6-(methoxymethoxy)-7-methyl-, ethyl ester is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, particularly focusing on its insecticidal activity, cytotoxicity, and other relevant pharmacological effects.

Chemical Structure

The compound features a complex structure characterized by a benzodioxole moiety, which is known for its diverse biological activities. The presence of bromine and methoxymethoxy groups enhances its reactivity and potential interactions with biological targets.

Insecticidal Activity

Recent studies have highlighted the larvicidal activity of various 1,3-benzodioxole derivatives against Aedes aegypti, the primary vector for several arboviruses including dengue and Zika virus. A specific study indicated that certain derivatives exhibited significant larvicidal effects with LC50 and LC90 values demonstrating their efficacy compared to standard insecticides like temephos .

- Key Findings:

- Compound 4 (a derivative) showed LC50 of 28.9 ± 5.6 μM and LC90 of 162.7 ± 26.2 μM.

- The positive control, temephos, had lower LC50 and LC90 values (<10.94 μM), indicating the need for further optimization of benzodioxole derivatives for enhanced insecticidal properties.

Cytotoxicity Assessment

The safety profile of these compounds is crucial for their application in pest control. In vitro cytotoxicity tests revealed that the evaluated compounds did not exhibit significant toxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM. Furthermore, in vivo studies in mice treated with high doses (2000 mg/kg) showed only mild behavioral effects without structural damage to vital organs such as the liver and kidneys .

Other Pharmacological Effects

While the primary focus has been on insecticidal properties, preliminary research suggests potential anti-inflammatory and analgesic effects attributed to the benzodioxole structure. The modulation of inflammatory pathways could be a promising area for future research.

Data Summary

| Activity | Compound | LC50 (μM) | LC90 (μM) | Cytotoxicity |

|---|---|---|---|---|

| Larvicidal against Aedes aegypti | Compound 4 | 28.9 ± 5.6 | 162.7 ± 26.2 | No cytotoxicity up to 5200 μM |

| Positive Control (Temephos) | Temephos | <10.94 | Not specified | Not applicable |

Case Studies

- Study on Larvicidal Activity: A study synthesized various benzodioxole derivatives and assessed their larvicidal activity against Aedes aegypti. The results indicated that specific structural modifications significantly enhanced biological activity while maintaining low toxicity profiles .

- Safety Profile Evaluation: In a separate study focusing on cytotoxicity, researchers treated mice with high doses of selected benzodioxole compounds and monitored for adverse effects on major organs. The findings supported the safety of these compounds when used within certain dosage limits .

Properties

Molecular Formula |

C14H17BrO6 |

|---|---|

Molecular Weight |

361.18 g/mol |

IUPAC Name |

ethyl 2-bromo-2-[6-(methoxymethoxy)-7-methyl-1,3-benzodioxol-4-yl]acetate |

InChI |

InChI=1S/C14H17BrO6/c1-4-18-14(16)11(15)9-5-10(19-6-17-3)8(2)12-13(9)21-7-20-12/h5,11H,4,6-7H2,1-3H3 |

InChI Key |

QDSFRCLTSKFBQW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C2=C1OCO2)C)OCOC)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.